molecular formula C21H15NO4S B6284073 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid CAS No. 920849-78-1

3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid

Cat. No. B6284073
CAS RN: 920849-78-1
M. Wt: 377.4
InChI Key:
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Description

3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid (MBPA) is a synthetic compound that has been studied for its potential applications in scientific research. MBPA is a heterocyclic aromatic compound that belongs to the class of benzofuran-2-amido carboxylic acids. It has been used as a model compound to study the structure-activity relationships of various biological processes, including those related to enzymatic catalysis, drug metabolism, and drug transport. MBPA has also been studied for its potential use in drug design, as it has been found to have an affinity for certain enzymes and proteins.

Scientific Research Applications

3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationships of various biological processes, including those related to enzymatic catalysis, drug metabolism, and drug transport. This compound has also been studied for its potential use in drug design, as it has been found to have an affinity for certain enzymes and proteins. Furthermore, this compound has been studied for its potential use in gene expression studies, as it has been found to be a potent inducer of gene expression in some cell types.

Mechanism of Action

The exact mechanism of action of 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid is not fully understood. However, it is believed to interact with certain enzymes and proteins in a manner that is similar to other benzofuran-2-amido carboxylic acids. Specifically, this compound is thought to interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. Additionally, this compound is believed to interact with the active sites of enzymes and proteins in a manner that is similar to other benzofuran-2-amido carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to interact with certain enzymes and proteins in a manner that is similar to other benzofuran-2-amido carboxylic acids. Additionally, this compound has been found to be a potent inducer of gene expression in some cell types. Furthermore, this compound has been found to have an affinity for certain enzymes and proteins, which may suggest potential applications in drug design.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid in lab experiments include its low cost and availability, as well as its ability to interact with certain enzymes and proteins. Additionally, this compound is a heterocyclic compound, which makes it suitable for use in a variety of synthetic reactions. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively unstable compound and is prone to hydrolysis in aqueous solution. Additionally, this compound is not soluble in most organic solvents, which can limit its use in certain synthetic reactions.

Future Directions

The potential future applications of 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid are numerous. For example, further research could be conducted to investigate its potential use in drug design, as it has been found to have an affinity for certain enzymes and proteins. Additionally, further research could be conducted to investigate the potential use of this compound in gene expression studies. Additionally, this compound could be further studied for its potential use in the synthesis of other compounds, such as polymers and other heterocyclic compounds. Finally, further research could be conducted to investigate the potential use of this compound in the development of new drugs and therapies.

Synthesis Methods

3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid can be synthesized from commercially available starting materials. The most common method of synthesis involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid (MBCA) with phenylthiophene-2-carboxylic acid (PTCA) in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in aqueous solution at elevated temperatures. The resulting product is a heterocyclic compound with the molecular formula C13H10O4S.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form 3-methyl-1-benzofuran-2-carbonyl chloride. This intermediate is then reacted with 5-phenylthiophene-2-amine to form the amide intermediate. The amide intermediate is then hydrolyzed to form the final product, 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid.", "Starting Materials": [ "3-methyl-1-benzofuran-2-carboxylic acid", "thionyl chloride", "5-phenylthiophene-2-amine" ], "Reaction": [ "Step 1: React 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form 3-methyl-1-benzofuran-2-carbonyl chloride.", "Step 2: React 3-methyl-1-benzofuran-2-carbonyl chloride with 5-phenylthiophene-2-amine to form the amide intermediate.", "Step 3: Hydrolyze the amide intermediate to form the final product, 3-(3-methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid." ] }

CAS RN

920849-78-1

Molecular Formula

C21H15NO4S

Molecular Weight

377.4

Purity

90

Origin of Product

United States

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